molecular formula C7H4BrCl2NO2 B1521773 1-(Bromomethyl)-2,5-dichloro-3-nitrobenzene CAS No. 1009349-32-9

1-(Bromomethyl)-2,5-dichloro-3-nitrobenzene

Cat. No. B1521773
M. Wt: 284.92 g/mol
InChI Key: XPFMDGKKMHNURO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated compounds can involve different strategies . For instance, the intramolecular bromo-amination of cyclohexadiene aminals has been used for the asymmetric synthesis of complex structures .


Molecular Structure Analysis

The molecular structure of brominated compounds has been extensively studied . For example, the configuration of tetrabromocyclohexane has been established through X-ray crystallography .


Chemical Reactions Analysis

Brominated compounds can undergo various chemical reactions . Asymmetric bromination has been used to produce chiral dibromocyclohexanes .


Physical And Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by their molecular structure. For example, the conformational analysis of 1-bromo-1-silacyclohexane reveals the thermodynamic equilibrium between axial and equatorial conformers.

Scientific Research Applications

Anisotropic Displacement in X-ray Diffraction Experiments

Anisotropic displacement parameters for 1-(halomethyl)-3-nitrobenzene compounds, including the bromo derivative, were calculated and determined through X-ray diffraction experiments. The bromo compound presented more challenges in the experiment than in theory, highlighting its unique properties in structural analysis (Mroz, Wang, Englert, & Dronskowski, 2020).

Preparation of Molecular Scaffolds

1,3,5-Tris(halomethyl)-2,4,6-triethylbenzene compounds, with bromo and chloro derivatives, have been used as molecular scaffolds for numerous molecular receptors. The synthesis of these compounds from benzene is detailed, providing a practical procedure for creating versatile molecular scaffolds, with limited chromatography needed for purification (Wallace, Hanes, Anslyn, Morey, Kilway, & Siegel, 2005).

Polymerization and Material Science

5-(Bromomethyl)-1,3-dihydroxybenzene, a compound similar to the one , has been used in polymerization to create hyperbranched polymers with high molecular weight. This showcases the potential of bromomethyl-nitrobenzene derivatives in the field of material science, specifically in the formation of polymers with significant structural and functional properties (Uhrich, Hawker, Fréchet, & Turner, 1992).

Safety And Hazards

Bromomethyl compounds can be hazardous. They may cause skin and eye irritation, respiratory irritation, and may be harmful if swallowed .

properties

IUPAC Name

1-(bromomethyl)-2,5-dichloro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrCl2NO2/c8-3-4-1-5(9)2-6(7(4)10)11(12)13/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFMDGKKMHNURO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CBr)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674020
Record name 1-(Bromomethyl)-2,5-dichloro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-2,5-dichloro-3-nitrobenzene

CAS RN

1009349-32-9
Record name 1-(Bromomethyl)-2,5-dichloro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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